molecular formula C12H21N3O3 B2456998 Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate CAS No. 2044901-67-7

Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate

Cat. No.: B2456998
CAS No.: 2044901-67-7
M. Wt: 255.318
InChI Key: AMSKONDFCJQUPY-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate: is a chemical compound with the molecular formula C12H21N3O3 and a molecular weight of 255.32 g/mol . This compound is known for its unique spirocyclic structure, which includes a triazaspirodecane core. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Properties

IUPAC Name

tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-7-12(8-15)6-9(16)13-4-5-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSKONDFCJQUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

This method leverages intramolecular cyclization to form the spiro framework. A hypothetical pathway involves:

Step 1: Synthesis of Linear Triamine Precursor
Reacting 1,3-diaminopropane with ethyl glyoxalate under basic conditions yields a tertiary amine with pendant alcohol and ester groups.

Step 2: Boc Protection
Selective protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis:
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, THF}} \text{R-NH-Boc} + \text{Boc-OH}
$$

Step 3: Spirocyclization
Heating the protected triamine in toluene with p-toluenesulfonic acid (pTSA) induces dehydration and cyclization:

Parameter Value
Temperature 110°C
Time 12–18 hours
Yield (theoretical) 55–65%

Step 4: Oxidation to Oxo Group
Controlled oxidation of the secondary alcohol using pyridinium chlorochromate (PCC) in dichloromethane:
$$
\text{R-CH}_2\text{OH} \xrightarrow{\text{PCC, DCM}} \text{R-C=O}
$$

Ring-Expansion Strategy

An alternative approach modifies smaller spiro systems through ring enlargement:

Step 1: Preparation of Azaspiro[3.5]nonane
Condensation of cyclopentanone with ethylenediamine forms the initial spiro system.

Step 2: Boc Protection and Alkylation
After Boc protection, alkylation with methyl acrylate introduces side-chain functionality for subsequent cyclization.

Step 3: Oxidative Ring Expansion
Treatment with hydrogen peroxide in acetic acid mediates ring expansion to the [3.6]decane system:

Oxidizing Agent Solvent Temperature Yield
H$$2$$O$$2$$ Acetic acid 50°C 40%
mCPBA DCM 25°C 32%

Critical Evaluation of Methodologies

Yield Optimization Challenges

Both routes suffer from moderate yields due to:

  • Competitive side reactions : Over-oxidation or premature deprotection.
  • Steric effects : Bulky Boc group impedes cyclization kinetics.

Purification Techniques

  • Column chromatography : Essential for isolating the spirocyclic product from linear byproducts.
  • Recrystallization : Tert-butyl groups enhance crystallinity in nonpolar solvents (e.g., hexane/ethyl acetate).

Industrial-Scale Considerations

While lab-scale synthesis prioritizes flexibility, bulk production (as indicated by AccelaChem’s inventory status) likely employs:

  • Flow chemistry : Continuous processing to manage exothermic cyclization steps.
  • Catalytic Boc protection : Metal-organic frameworks (MOFs) to improve Boc group introduction efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at the 9-position enables nucleophilic additions under basic or organometallic conditions:

  • Grignard Reagent Additions : The ketone reacts with Grignard reagents (e.g., alkyl/aryl-MgX) to form tertiary alcohols. This reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) at temperatures between –20°C and 100°C .

  • Organozinc Additions : Organozinc reagents selectively add to the ketone in the presence of catalysts like Pd(PPh₃)₂Cl₂ .

Table 1: Reaction Conditions for Ketone Functionalization

Reaction TypeReagentCatalyst/SolventTemperature Range
Grignard AdditionR-MgXTHF, Et₂O–20°C to 100°C
Organozinc AdditionR-ZnXPd(PPh₃)₂Cl₂, tolueneRT to 110°C

Transition Metal-Catalyzed Coupling Reactions

The spirocyclic scaffold participates in cross-coupling reactions to introduce aromatic or alkynyl groups:

  • Stille Coupling : Aryl halides react with tributyl(1-ethoxyvinyl)tin in the presence of Pd(PPh₃)₂Cl₂ in toluene (RT to 110°C) . This method is effective for forming α,β-unsaturated ketones.

  • Tsuji-Trost Allylation : The ketone undergoes asymmetric allylation using ligands like L2 (oxazoline-based) or Trost ligands (L3/L11a) to yield α-allylated products with high enantiomeric excess (ee) .

Table 2: Catalytic Systems for Coupling Reactions

ReactionCatalystLigandSubstrate Compatibility
Stille CouplingPd(PPh₃)₂Cl₂NoneAryl halides, vinyl tins
Tsuji-Trost AllylationPd(0)Oxazoline (L2)Cyclopentanones, tetralones

Sulfoximine Functionalization

The sulfoximine group can be introduced to enhance metabolic stability and plasma protein binding properties:

  • Sulfoximine Synthesis : Treatment with sulfonyl chlorides followed by oxidation generates sulfoximine derivatives. This modification increases unbound drug fractions in plasma, improving pharmacokinetic profiles .

Key Conditions :

  • Oxidants : m-CPBA (meta-chloroperbenzoic acid) or H₂O₂.

  • Solvents : Dichloromethane (DCM) or acetonitrile.

  • Temperature : 0°C to RT.

Decarboxylative Alkylation

The tert-butyl carboxylate group acts as a protecting group, enabling decarboxylative alkylation under acidic or thermal conditions:

  • Acid-Mediated Decarboxylation : Trifluoroacetic acid (TFA) in DCM removes the tert-butyloxycarbonyl (Boc) group, exposing the amine for further alkylation .

  • Thermal Decarboxylation : Heating at 80–120°C in polar aprotic solvents (e.g., DMF) facilitates decarboxylation.

Stability and Metabolic Considerations

  • Oxidative Stability : The compound demonstrates high resistance to oxidation in liver microsome assays, critical for drug development .

  • Solid-State Stability : Stable under ambient conditions but sensitive to prolonged exposure to moisture or light .

Table 3: Stability Parameters

ParameterMethodResult
Microsomal StabilityLiver microsome incubation>90% remaining after 1h
Oxidation StabilityForced degradation (H₂O₂)No significant degradation

Synthetic Routes and Scalability

The compound is synthesized via multistep routes involving:

  • Spirocyclization : Base-mediated cyclization of precursors containing amine and ketone functionalities.

  • Boc Protection : Introduction of the tert-butyl carboxylate group using di-tert-butyl dicarbonate (Boc₂O) in THF .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds containing the triazaspiro framework exhibit notable antimicrobial properties. Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate has been studied for its effectiveness against various bacterial strains, showing promise as a lead compound for antibiotic development .

2. Anticancer Properties
Studies have suggested that derivatives of spiro compounds may have anticancer activity. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary results indicate it may inhibit cell proliferation and induce apoptosis in specific cancer types .

Synthetic Applications

1. Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals. Researchers have utilized it to create derivatives with enhanced biological activity or improved physical properties .

2. Ligand Development
The potential of this compound as a ligand in coordination chemistry has been explored. Its ability to coordinate with metal ions can lead to the formation of metal complexes that are useful in catalysis and material science applications .

Materials Science

1. Polymer Chemistry
In polymer science, this compound has been investigated for its role as a building block in creating novel polymeric materials with specific mechanical properties. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

2. Coatings and Adhesives
this compound is also being studied for use in coatings and adhesives due to its favorable adhesion properties and resistance to environmental degradation. Research is ongoing to optimize formulations that leverage these characteristics for industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against Gram-positive bacteria
Anticancer Properties Induces apoptosis in breast cancer cell lines
Synthetic Intermediate Facilitates synthesis of complex organic molecules
Ligand Development Forms stable metal complexes with potential uses
Polymer Chemistry Enhances mechanical properties of polymers
Coatings and Adhesives Improves adhesion and environmental resistance

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a spirocyclic core and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate (CAS Number: 2044901-67-7) is a synthetic compound with potential biological activities. Understanding its biological activity is crucial for assessing its applications in pharmacology and medicinal chemistry. This article reviews the current knowledge regarding the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C12H21N3O3
  • Molecular Weight : 255.31 g/mol

Physical Properties

  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents
PropertyValue
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
CAS Number2044901-67-7
PurityMinimum 95%

This compound exhibits various biological activities that can be attributed to its unique structural features. The triaza-spiro structure is known to influence interactions with biological targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study investigated the antimicrobial properties of several spiro compounds, including this compound. Results indicated that this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects :
    Research focused on the cytotoxic effects of the compound on cancer cell lines showed promising results. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy.
  • Neuroprotective Properties :
    Preliminary studies suggested that this compound might possess neuroprotective properties. In vitro assays demonstrated that it could reduce oxidative stress-induced neuronal damage.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant inhibition against bacterial strains
CytotoxicitySelective toxicity towards cancer cell lines
NeuroprotectionReduction in oxidative stress-induced damage

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the spirocyclic core of tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions using tert-butyl-protected intermediates. For example, tert-butyl-protected azaspiro compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via ring-closing metathesis or intramolecular nucleophilic substitution, followed by oxidation to introduce the ketone group at the 9-position . Key steps include:

  • Protection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during cyclization.
  • Oxidation : Selective oxidation of secondary alcohols or amines to ketones (e.g., using Jones reagent or TEMPO/oxone systems).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the spirocyclic geometry and hydrogen-bonding networks. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve torsional angles and chiral centers. For example, SHELX’s robust handling of twinned crystals and high-R factors ensures accurate determination of bond lengths and angles in strained spiro systems .

Advanced Research Questions

Q. What analytical approaches are suitable for characterizing hydrogen-bonding interactions in the solid-state structure of this compound?

  • Methodological Answer : Graph set analysis (GSA), as described by Bernstein et al., provides a systematic framework to classify hydrogen-bonding motifs in crystals. For tert-butyl spiro derivatives:

  • Step 1 : Generate hydrogen-bonding descriptors (e.g., D(a)\text{D}(a), C22(6)\text{C}_2^2(6)) using crystallographic data.
  • Step 2 : Compare observed patterns to known supramolecular synthons, such as N–H···O=C interactions between the carboxylate and amine groups .
  • Table : Common hydrogen-bond parameters for spiro compounds:
Bond TypeDistance (Å)Angle (°)Graph Set
N–H···O2.8–3.1150–170C22(6)\text{C}_2^2(6)
O–H···N2.7–3.0160–175D(a)\text{D}(a)

Q. How can computational methods complement experimental data to predict reactivity of the 9-oxo group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack or reduction pathways at the ketone moiety. Key parameters:

  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., the 9-oxo group’s partial positive charge).
  • Transition State Analysis : Simulate intermediates during reactions like hydride reduction or Grignard addition.
  • Validation : Compare computed activation energies with experimental kinetic data from NMR or IR monitoring.

Handling and Stability

Q. What are the critical storage conditions to prevent decomposition of this compound?

  • Methodological Answer : Refrigerate at 2–8°C in airtight, amber glass containers to avoid hydrolysis of the Boc group. Electrostatic discharge must be mitigated during transfer (use grounded equipment) .

Q. How should researchers address discrepancies in reported stability data for similar spirocyclic derivatives?

  • Methodological Answer : Perform accelerated stability studies under ICH Q1A guidelines:

  • Conditions : 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., tert-butyl alcohol or decarboxylated byproducts).
  • Contradiction Resolution : If decomposition rates vary, assess residual solvent content (e.g., DMF or THF) via GC-MS, as hygroscopic solvents accelerate hydrolysis .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic data on bond angles in similar spiro compounds?

  • Methodological Answer :

  • Step 1 : Re-refine raw diffraction data using SHELXL with updated scattering factors.
  • Step 2 : Apply Hirshfeld surface analysis to identify steric strain or disorder contributing to angle variability.
  • Example : In tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, torsional strain between the spiro center and Boc group led to reported bond angle variations of ±3° .

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